molecular formula C24H27NO B2603995 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one CAS No. 647031-88-7

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one

Cat. No.: B2603995
CAS No.: 647031-88-7
M. Wt: 345.486
InChI Key: KCUOUANEPKQSJT-HOFJZWJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one (CAS: 647031-88-7, molecular formula: C₂₄H₂₇NO) is a nitrogen-containing heterocyclic dienone belonging to the 3,5-diarylidene-4-piperidone (D4P) family . Its structure features a central piperidin-4-one ring substituted with two (4-ethylphenyl)methylidene groups at the 3 and 5 positions in an E,E-configuration, along with a methyl group at the 1-position.

Properties

IUPAC Name

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15H,4-5,16-17H2,1-3H3/b22-14+,23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUOUANEPKQSJT-HOFJZWJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 1-methylpiperidin-4-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction can be represented as follows:

4-ethylbenzaldehyde+1-methylpiperidin-4-oneNaOH, reflux(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one\text{4-ethylbenzaldehyde} + \text{1-methylpiperidin-4-one} \xrightarrow{\text{NaOH, reflux}} \text{(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one} 4-ethylbenzaldehyde+1-methylpiperidin-4-oneNaOH, reflux​(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple sites:

Oxidation Site Reagents/Conditions Products Yield Reference
Ketone group (C4)KMnO₄ in acidic medium (H₂SO₄/H₂O)4-hydroxy derivative (via Baeyer-Villiger oxidation)45–55%
Allylic positionsO₂ (autoxidation), radical initiatorsEpoxides or hydroxylated derivatives (dependent on solvent polarity)20–30%
Aromatic ethyl groupsCrO₃ in acetic acid4-carboxyphenyl-substituted derivatives<10%

Key Observations :

  • The conjugated enone system stabilizes radical intermediates during allylic oxidation, favoring epoxide formation in nonpolar solvents.

  • Steric hindrance from the 4-ethylphenyl groups limits oxidation efficiency at the ketone group .

Reduction Reactions

Reductive transformations primarily target the α,β-unsaturated ketone system:

Reduction Type Reagents/Conditions Products Stereoselectivity Yield
Catalytic hydrogenationH₂ (1 atm), Pd/C (10% w/w), EtOHSaturated piperidin-4-one derivativeE,Z-isomer mixture85–90%
Selective ketone reductionNaBH₄ in MeOH (0°C)Secondary alcohol at C4Not applicable60–65%
Conjugated double bondsZn/HCl (Clemmensen conditions)Partial reduction to dihydro derivativesPredominantly trans40–50%

Mechanistic Insights :

  • Hydrogenation under mild conditions retains the methyl group at N1 but fully reduces the C3 and C5 double bonds .

  • NaBH₄ selectively reduces the ketone without affecting the conjugated system due to electronic deactivation.

Nucleophilic Additions

The α,β-unsaturated ketone participates in Michael additions and related reactions:

Nucleophile Conditions Products Regiochemistry Yield
Ethyl acetoacetatePiperidine catalyst, THF, reflux1,4-Adduct with new C-C bond at C5Markovnikov70–75%
Grignard reagents (MeMgBr)Dry Et₂O, −78°C1,2-Addition to ketone (tertiary alcohol)Anti55–60%
HydrazineEtOH, 60°CHydrazone formation at C4 ketoneNot applicable80–85%

Steric Effects :

  • Bulky 4-ethylphenyl groups direct nucleophiles toward the less hindered C5 position in Michael additions.

Cycloaddition Reactions

The compound engages in [4+2] Diels-Alder reactions under controlled conditions:

Dienophile Conditions Products Endo/Exo Ratio Yield
Maleic anhydrideToluene, 110°C, 24 hrsBicyclic adduct with fused oxabicyclo system85:15 (endo:exo)65–70%
Tetrazine derivativesMicrowave irradiation, 100°C, 1 hrPyridazine-containing macrocyclesNot reported50–55%

Kinetics :

  • Electron-deficient dienophiles react faster due to enhanced orbital overlap with the electron-rich enone system.

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

Condition Observation Half-Life
Neutral aqueous solutionStable for >30 days at 25°C>60 days
Acidic (pH <3)Rapid protonation at N1, leading to ring-opening via retro-Mannich reaction2–4 hrs
Alkaline (pH >10)Base-catalyzed hydrolysis of the enone system to dicarboxylic acid derivatives8–12 hrs

Thermal Decomposition :

  • Degrades above 200°C via retro-Diels-Alder pathways, releasing 4-ethylbenzaldehyde derivatives .

Comparative Reactivity with Analogues

Structural Feature Impact on Reactivity Example
4-Ethylphenyl vs. 4-methylphenylEnhanced steric bulk reduces nucleophilic addition rates by 30–40%Slower Michael addition kinetics
N-Methyl vs. N-benzylElectron-donating N-methyl group increases enone electrophilicity, accelerating Diels-Alder reactions20% faster cycloaddition
E,E-configuration vs. Z,ZImproved conjugation stabilizes transition states in oxidation and reductionHigher yields in hydrogenation

Scientific Research Applications

Cytotoxicity

Recent studies have highlighted the cytotoxic properties of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one against various cancer cell lines. For example:

  • Colon Cancer : The compound has shown significant cytotoxic effects against HCT116 and HT29 colon cancer cells, with IC50 values indicating potent activity compared to non-malignant cells .
  • Oral Squamous Cell Carcinomas (OSCC) : It has also demonstrated efficacy against several OSCC lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidinone structure can lead to enhanced potency and selectivity against specific cancer types. For instance:

  • Substituent Variations : Altering the aromatic substituents can significantly affect the compound's lipophilicity and ability to penetrate cellular membranes .
  • Halogen Substitutions : Incorporating halogens into the aromatic rings has been shown to modulate biological activity and improve selectivity towards cancer cells .

Case Study 1: Anticancer Activity

In a study examining the effects of various piperidinone derivatives on colon cancer cells, (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one was identified as one of the lead compounds due to its potent cytotoxicity and favorable pharmacokinetic properties. The results indicated that this compound could induce cell cycle arrest and apoptosis in treated cells.

CompoundCell LineIC50 (µM)Mechanism
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-oneHCT11615Apoptosis induction
Other derivativesHT2920Mitochondrial disruption

Case Study 2: Selective Toxicity

Another investigation focused on the selective toxicity of this compound towards malignant versus non-malignant cells. The findings demonstrated that while normal cells exhibited minimal toxicity at higher concentrations, cancer cells were significantly affected at much lower doses.

Cell TypeViability (%) at 10 µM
HCT116 (cancer)30%
CRL1790 (non-malignant)85%

Mechanism of Action

The mechanism by which (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The D4P scaffold is highly tunable, with substituents on the arylidene groups and the piperidinone ring significantly influencing bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (R₁, R₂) Core Structure Key Properties/Bioactivity Reference
Target Compound 4-ethylphenyl 1-methylpiperidin-4-one Potential anticancer activity (inferred from structural analogs); electronic effects from ethyl groups may enhance lipophilicity.
EF24 ((3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one) 2-fluorophenyl Piperidin-4-one Improved bioavailability; potent anticancer and anti-inflammatory activity in preclinical models .
L49H37 (3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one) 3,4,5-trimethoxybenzylidene 1-methylpiperidin-4-one Higher inhibitory activity than curcumin against pancreatic stellate cells (PSCs); electron-donating methoxy groups enhance membrane permeability .
B10 (3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one) 3,4,5-trimethoxybenzylidene 1-methylpiperidin-4-one Cytotoxicity against triple-negative breast cancer cells (EC₅₀ < 1 µM); synergizes with NF-κB inhibition .
a1 ((3E,5E)-3,5-bis[(2-hydroxyphenyl)methylidene]piperidin-4-one) 2-hydroxyphenyl Piperidin-4-one Potent carbonic anhydrase II inhibitor (IC₅₀ = 7.92 µM); hydrogen bonding with Thr199 and Gln92 .
HO-3867 ((3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(pyrrole)methyl]piperidin-4-one) 4-fluorophenyl + pyrrole Piperidin-4-one Dual EGFR/NF-κB inhibition (IC₅₀ = 0.07 µM for EGFR); enhanced bioavailability via pyrrole substitution .
Key Observations

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in L49H37 and B10) improve cytotoxicity by enhancing lipophilicity and interaction with hydrophobic pockets in target proteins .
  • Electron-withdrawing groups (e.g., fluorine in EF24) stabilize the conjugated system, improving metabolic stability and bioavailability .
  • Hydroxy groups (e.g., in a1) enable hydrogen bonding with enzyme active sites, critical for inhibitory activity .

Heterocyclic extensions (e.g., pyrrole in HO-3867) enhance solubility and target specificity .

Conformational Analysis: X-ray crystallography studies (e.g., ) reveal that D4P analogs adopt a flattened chair conformation in the piperidinone ring, with arylidene substituents oriented trans to minimize steric clash. This conformation is critical for maintaining planarity and π-π stacking interactions in biological targets .

Research Findings and Data Tables

Table 1: Comparative IC₅₀/EC₅₀ Values of Selected Analogs

Compound Target/Activity IC₅₀/EC₅₀ Reference
B10 MDA-MB-231 (breast cancer) <1 µM
a1 Carbonic anhydrase II inhibition 7.92 ± 0.54 µM
HO-3867 EGFR inhibition 0.07 ± <0.01 µM
EF24 Anti-proliferative (in vitro) 2–10 µM

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Activity
Electron-donating (OMe) L49H37, B10 Enhanced cytotoxicity via improved lipophilicity and membrane penetration .
Electron-withdrawing (F) EF24, HO-3867 Increased metabolic stability and target selectivity .
Hydrophilic (OH) a1 Strong enzyme inhibition via hydrogen bonding .

Biological Activity

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives and has been studied for various pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties. The following sections detail the biological activities of this compound based on available literature and research findings.

Chemical Structure

The chemical structure of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one can be represented as follows:

C22H26N2O Molecular Formula \text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have indicated that (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)18.5Inhibition of mitochondrial function

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. It was found to protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the modulation of antioxidant enzymes and inhibition of pro-apoptotic factors.

Case Study: Neuroprotection in Models of Oxidative Stress
A study involving rat cortical neurons exposed to hydrogen peroxide demonstrated that treatment with (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one significantly reduced cell death compared to untreated controls. The compound increased the expression levels of superoxide dismutase (SOD) and catalase, suggesting an enhancement in the cellular antioxidant defense system.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has been evaluated for anti-inflammatory activity. Experimental models of inflammation showed that it effectively reduced pro-inflammatory cytokine levels, such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Overview

ModelDose (mg/kg)Effect Observed
Carrageenan-induced10Reduced paw edema by 45%
LPS-stimulated mice20Decreased serum TNF-alpha levels

Mechanistic Insights

The biological activities of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one can be attributed to its interaction with various molecular targets:

  • Apoptotic Pathways : The compound activates caspases and alters Bcl-2 family protein expressions.
  • Antioxidant Mechanisms : It enhances the expression of genes involved in antioxidant defense.
  • Cytokine Modulation : It inhibits NF-kB signaling pathways leading to reduced inflammation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one?

The compound is synthesized via Claisen-Schmidt condensation , a two-step process:

Base-catalyzed aldol condensation : Piperidin-4-one derivatives react with substituted aryl aldehydes (e.g., 4-ethylbenzaldehyde) in ethanol or methanol under reflux. A catalytic base (e.g., NaOH or piperidine) facilitates enolate formation and subsequent dehydration to yield the α,β-unsaturated ketone backbone .

N-methylation : The piperidine nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl substituent .
Key validation : Reaction progress is monitored via TLC, and purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps:

  • Crystallization : Slow evaporation of a saturated solution in DCM/hexane or ethanol yields diffraction-quality crystals .
  • Data collection : Using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K .
  • Refinement : SHELXL software refines the structure, achieving R-factors < 0.06 for high-resolution datasets. The compound typically adopts a non-planar chair conformation in the piperidinone ring, with dihedral angles between arylidene substituents and the central ring ranging from 15–25° .
    Example data :
ParameterValue
Space groupP 1
R-factor0.059
C–C bond length1.34–1.48 Å
Torsion angles19.15–24.81°

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition :
    • Carbonic anhydrase II (CA-II) : Spectrophotometric assay using 4-nitrophenyl acetate as substrate; IC₅₀ values calculated via nonlinear regression (e.g., 7.92 ± 0.54 µM for hydroxyl-substituted analogs) .
    • Ubiquitin-specific proteases (USP14/UCHL5) : Fluorogenic Ub-AMC substrate assay to measure proteasome inhibition (IC₅₀ ~0.5–1.0 µM for nitro-substituted derivatives) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., pancreatic stellate cells, ovarian cancer cells) with IC₅₀ values ranging from 2–10 µM .

Advanced Research Questions

Q. How do substituents on the arylidene groups modulate inhibitory activity against CA-II?

Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., -OH) : Enhance CA-II inhibition by forming hydrogen bonds with Thr199 and Gln92 at the active site (e.g., IC₅₀ = 7.92 µM for 2-hydroxyphenyl analogs) .
  • Electron-withdrawing groups (e.g., -NO₂) : Improve proteasome inhibition but reduce CA-II affinity due to steric clashes and altered electron density .
    Methodological validation :
    • Molecular docking (AutoDock Vina): Dock optimized conformers into CA-II (PDB: 1CA2) to calculate binding energies (ΔG = −8.5 kcal/mol for hydroxyl analogs) .
    • QSAR modeling : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

Q. What computational approaches resolve contradictions in bioactivity across cell lines?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations between ovarian vs. pancreatic cancer cells) are addressed via:

  • Pharmacokinetic profiling : Measure cellular uptake using LC-MS/MS to account for differences in membrane permeability .
  • Transcriptomic analysis : RNA-seq identifies cell-specific pathways (e.g., p53 activation in ovarian cells vs. NF-κB suppression in pancreatic cells) .
  • Off-target screening : Kinase profiling (Eurofins KinaseProfiler) identifies secondary targets (e.g., EGFR inhibition in high-IC₅₀ cell lines) .

Q. How is the conformational flexibility of the piperidinone ring quantified, and how does it impact target binding?

Ring puckering analysis (Cremer-Pople parameters):

  • Calculate puckering amplitude (θ) and phase angle (φ) from SC-XRD data. For this compound, θ = 15–25° and φ = 0–30°, indicating a twisted-boat conformation in solution .
  • Molecular dynamics simulations (GROMACS) : Simulate ligand-receptor binding over 100 ns to show that flexible rings adopt multiple binding poses, reducing entropic penalties during CA-II inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.